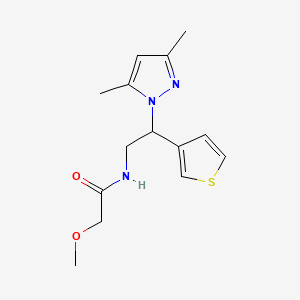

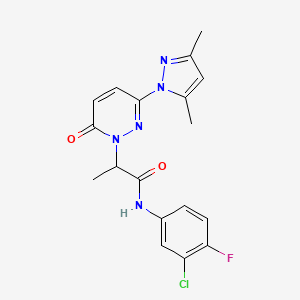

![molecular formula C20H23N5O3 B2528336 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896804-34-5](/img/structure/B2528336.png)

3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" belongs to a class of chemicals known as imidazopurinediones, which are heterocyclic compounds featuring a fused imidazole and purine ring system. This class of compounds has been studied for various biological activities, including anti-inflammatory and receptor antagonist properties.

Synthesis Analysis

The synthesis of imidazopurinediones typically involves the construction of the purine ring system followed by various functionalization steps. For instance, the synthesis of substituted analogues like those mentioned in the first paper involves the formation of the novel 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system, which exhibits anti-inflammatory activity . Another approach described in the fourth paper involves intramolecular alkylation to obtain different substituted imidazopurinediones . These methods highlight the versatility of synthetic routes available for creating a wide array of substituted imidazopurinediones.

Molecular Structure Analysis

The molecular structure of imidazopurinediones is characterized by a fused ring system that can be modified at various positions to alter the compound's properties. The second paper discusses structure-activity relationship (SAR) studies, which evaluate the effects of different substitutions on the potency and hydrophilicity of the molecules . Docking and 3D-QSAR studies help in understanding the binding disposition of these compounds, which is crucial for their activity as A(3) adenosine receptor antagonists.

Chemical Reactions Analysis

The reactivity of imidazopurinediones can be influenced by the presence of functional groups and the overall structure of the molecule. The third paper provides insight into the formation mechanisms of related compounds, imidazo[1,2-a]pyrazine-3,6-diones, through high-temperature pyrolysis or silica-catalyzed processes . These findings can be extrapolated to understand the reactivity of imidazopurinediones under different conditions.

Physical and Chemical Properties Analysis

Imidazopurinediones exhibit a range of physical and chemical properties that can be fine-tuned by structural modifications. The anti-inflammatory activity and cyclooxygenase inhibitory activity mentioned in the first paper, along with the lack of side effects such as gastric ulcer induction, suggest that these compounds have favorable pharmacological profiles . The fifth paper discusses the affinity of various substituted imidazopurinediones for serotoninergic and dopaminergic receptors, indicating their potential use in treating depression and anxiety . These properties are essential for the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Chemical Synthesis : Research on mesoionic purinone analogs and imidazo[1,2-a]-s-triazine nucleosides illustrates the synthetic pathways and chemical properties of related compounds. These studies offer insights into the synthesis of complex heterocyclic structures that share similarities with the queried compound, potentially providing a foundation for synthesizing and studying its properties and applications in various scientific fields (Coburn & Taylor, 1982); (Kim et al., 1978).

Potential Biological and Pharmacological Applications

Antidepressant Agents : A study on 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione explored their potential as antidepressant agents. This indicates that compounds within this chemical class can be evaluated for their serotonin receptor affinity and activity, suggesting a potential area of application in neuropsychopharmacology (Zagórska et al., 2016).

Serotonin Transporter Activity : Another study evaluated the serotonin transporter activity of imidazo[2,1-f]purine-2,4-dione and imidazolidine-2,4-dione derivatives, providing insights into their potential as therapeutic agents targeting serotonin transporters. This research underscores the relevance of these compounds in developing treatments for psychiatric disorders (Zagórska et al., 2011).

A3 Adenosine Receptor Antagonists : The structure-activity relationship studies of imidazo[2,1-f]purinones as A3 adenosine receptor antagonists highlight their potential application in designing selective receptor antagonists. Such compounds could have implications in treating conditions like inflammation and cancer, where adenosine receptors play a crucial role (Baraldi et al., 2008).

Eigenschaften

IUPAC Name |

2-(3-hydroxypropyl)-4,7,8-trimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-12-6-8-15(9-7-12)24-13(2)14(3)25-16-17(21-19(24)25)22(4)20(28)23(18(16)27)10-5-11-26/h6-9,26H,5,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVLZXNAJUEAFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2528253.png)

![(Z)-5,6-dichloro-N-(1-(4-ethylpiperazin-1-yl)-2,2,2-trifluoroethylidene)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-amine](/img/structure/B2528261.png)

![(5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2528265.png)

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2528267.png)

![3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2528268.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2528270.png)

![2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid](/img/structure/B2528273.png)

![2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528274.png)